2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-6-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-24-14(27)6-5-12(23-24)16(28)25-7-9-26(10-8-25)17-22-15-11(18(19,20)21)3-2-4-13(15)29-17/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSORPEQFGUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound features a pyridazinone core substituted with a trifluoromethyl benzo[d]thiazole moiety and a piperazine carbonyl group. Its molecular formula is with a molecular weight of approximately 423.4 g/mol . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving its bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds with similar structural motifs against various pathogens. For instance, derivatives of benzo[d]thiazole have shown significant activity against Mycobacterium tuberculosis , which is crucial given the rising antibiotic resistance . The mechanism often involves inhibition of essential proteins in the bacterial cell wall synthesis.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Methyl-6-(...)-pyridazin-3(2H)-one | TBD | TBD |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus, Escherichia coli |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Membrane Disruption : The lipophilic nature may allow for interaction with bacterial membranes, leading to permeability changes.
- Targeting Specific Pathways : Compounds like these can interfere with metabolic pathways unique to pathogens, reducing their viability .
Study on Piperazine Derivatives
Research has demonstrated that piperazine derivatives exhibit significant inhibition of human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases . This is relevant for our compound as it contains a piperazine moiety which may confer similar properties.
Antitubercular Activity Exploration
A study focused on developing new antibiotics against resistant strains of Mycobacterium tuberculosis identified several compounds with structural similarities to 2-methyl-6-(...)-pyridazin-3(2H)-one that showed promising results in vitro . These findings underscore the potential for further development and optimization of this compound in antimicrobial therapy.
Research Findings
Research indicates that modifications to the benzo[d]thiazole and piperazine components can significantly enhance biological activity. For example, variations in substituents on the benzo[d]thiazole ring have led to improved potency against resistant bacterial strains .
Comparison with Similar Compounds
Structural and Functional Implications
Key Structural Variations and Their Effects
| Feature | Target Compound | Analogues | Impact |
|---|---|---|---|
| Core Heterocycle | Pyridazinone | Pyrimidine (14), Phthalazinone (6), Thiazole (11f) | Pyridazinone’s electron-deficient core may favor interactions with electron-rich targets. |
| Piperazine Substituent | 4-(Trifluoromethyl)benzo[d]thiazol | 2-Fluorophenyl (T1–T12), 4-Chlorophenyl (17), Thiazole (11f) | Trifluoromethyl enhances lipophilicity; benzo[d]thiazol may improve π-π stacking. |
| Functional Groups | Carbonyl-linked piperazine | Hydrazones (T8), Ureas (11f), Carboxylic Acids (14) | Carbonyl provides rigidity; absence of ionizable groups may improve CNS penetration. |
Preparation Methods
Synthetic Strategies for the 2-Methylpyridazin-3(2H)-one Core
The pyridazinone core serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:
Chloropyridazine Hydrolysis and Methylation
3,6-Dichloropyridazine undergoes selective hydrolysis in hot glacial acetic acid to yield 6-chloro-3(2H)-pyridazinone. Subsequent N-methylation at the 2-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, producing 2-methyl-6-chloropyridazin-3(2H)-one in 75–80% yield. This route benefits from commercial availability of starting materials and scalability.
Direct Cyclization of 1,4-Diketones
Alternative methods involve cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, ethyl acetoacetate and hydrazine hydrate react under acidic conditions to form the pyridazinone ring, though this method offers lower regioselectivity for 2-methyl substitution.
Table 1. Comparison of Pyridazinone Core Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chloropyridazine route | 3,6-Dichloropyridazine | CH₃I, K₂CO₃, DMF, 80°C | 75–80 | |
| Cyclocondensation | Ethyl acetoacetate | HCl, reflux, 12h | 50–55 |
The introduction of the piperazine-1-carbonyl group at position 6 necessitates careful activation of the pyridazinone intermediate.
Carboxylic Acid Activation and Acylation
6-Chloro-2-methylpyridazin-3(2H)-one is hydrolyzed to 6-carboxy-2-methylpyridazin-3(2H)-one using concentrated hydrochloric acid at 100°C. The carboxylic acid is then converted to an acyl chloride with thionyl chloride (SOCl₂), enabling coupling with piperazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This yields 2-methyl-6-(piperazine-1-carbonyl)pyridazin-3(2H)-one in 65–70% yield.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the 6-chloro group with piperazine is feasible under high-temperature conditions (120–130°C) in DMF, though competing hydrolysis necessitates anhydrous conditions. This method bypasses the carboxylic acid intermediate but requires stoichiometric excess of piperazine.
Challenges in Industrial-Scale Synthesis
Purification of Polar Intermediates
The high polarity of piperazine intermediates complicates column chromatography. Alternative purification strategies include crystallization from ethanol-water mixtures or use of ion-exchange resins.
Trifluoromethyl Group Stability
The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Reactions involving this moiety require pH control (6.5–7.5) and inert atmospheres.
Q & A
Q. Critical Parameters :
- Temperature : 80–100°C for acylations to prevent side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Bases like K₂CO₃ improve coupling efficiency .
Basic: Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign signals for the pyridazinone ring (δ 7.8–8.2 ppm for aromatic protons) and piperazine (δ 3.2–3.8 ppm for CH₂ groups) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 465.12) .
- X-ray Crystallography : Resolve stereochemistry of the trifluoromethylbenzo[d]thiazole moiety (bond angles: 120° for sp² carbons) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in µM range) .
- Binding Affinity : Surface Plasmon Resonance (SPR) to quantify interactions with target proteins .
Advanced: How do structural modifications influence the compound’s biological activity?
Answer:
Advanced: How can computational modeling guide target interaction studies?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases (e.g., interactions between pyridazinone and ATP-binding pocket) .
- QSAR : Correlate logP values with cytotoxicity (R² > 0.85 for derivatives with Cl/F substituents) .
- MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and serum concentrations .
- Structural Verification : Confirm purity (>98%) via HPLC to rule out impurities affecting results .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (p < 0.05 significance) .
Advanced: What strategies optimize large-scale synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous synthesis reduces batch variability (yield increase from 50% to 72%) .
- Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki-Miyaura couplings .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Advanced: Why do in vitro and in vivo efficacy data sometimes diverge?
Answer:
- Pharmacokinetics : Poor oral bioavailability due to high logP (>5) requires formulation adjustments (e.g., nanoemulsions) .
- Metabolic Degradation : CYP450-mediated oxidation of the piperazine ring detected via LC-MS metabolomics .
- Tissue Penetration : Low blood-brain barrier permeability predicted by PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
